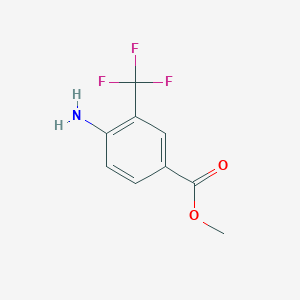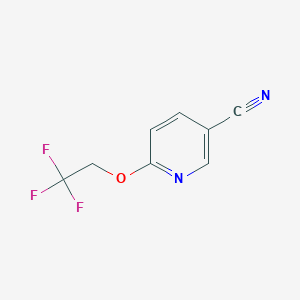
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related fluorinated pyridine derivatives involves strategic functionalization of the pyridine ring. For instance, "Synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile" demonstrates the creation of a versatile building block for trifluoromethylated N-heterocycles, showcasing the methodology for incorporating fluorinated groups into pyridine cores (Channapur et al., 2019).
Molecular Structure Analysis
Structural determinations, including "Synthesis and crystal structure determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile", highlight the importance of X-ray crystallography in elucidating the configurations of pyridine derivatives, providing insight into their geometric and electronic structures (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The reactivity of fluorinated pyridine compounds often involves nucleophilic substitutions and coupling reactions, enabling the synthesis of complex heterocyclic structures. For example, "N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate" serves as a precursor in synthesizing radiolabeled compounds, indicating the utility of such structures in further chemical transformations (Davis & Fettinger, 2018).
Wissenschaftliche Forschungsanwendungen
-
Agrochemical Industry
- Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry .
- They are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Pharmaceutical and Veterinary Industries
-
Anti-Cancer Research
- Some compounds with a similar structure, such as 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles, have been evaluated for their anti-cancer properties .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, were not detailed in the source .
-
6-(2,2,2-Trifluoroethoxy)pyridine-3-thio-
-
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
-
6-(2,2,2-Trifluoroethoxy)pyridine-3-thio-
-
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Eigenschaften
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWYJAWPPUERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380384 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
CAS RN |
159981-18-7 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159981-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


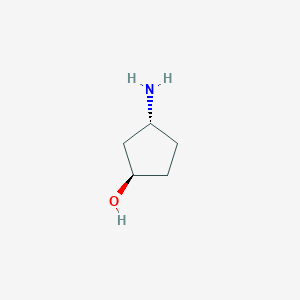
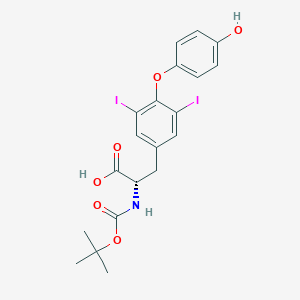
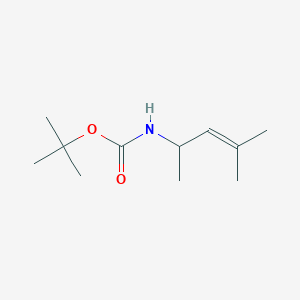

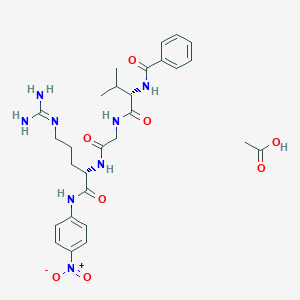
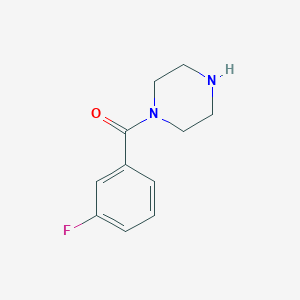
![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)

